molecular formula C11H13ClO B3315623 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene CAS No. 951893-88-2

2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene

Cat. No.: B3315623
CAS No.: 951893-88-2
M. Wt: 196.67 g/mol
InChI Key: IDQZKVFAMBJWQD-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a phenyl ring, along with a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylphenylboronic acid.

    Reaction with Chloroalkene: The boronic acid undergoes a Suzuki-Miyaura cross-coupling reaction with a chloroalkene in the presence of a palladium catalyst and a base. This reaction forms the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.

Major Products:

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene involves its interaction with specific molecular targets, leading to various chemical transformations. The chloro group can act as a leaving group in substitution reactions, while the methoxy group can participate in electron-donating interactions. The propene chain provides a site for further functionalization and modification.

Comparison with Similar Compounds

  • 2-Chloro-4-methoxyphenylboronic acid
  • 3-Chloro-4-methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid

Comparison:

  • 2-Chloro-3-(4-methoxy-2-methylphenyl)-1-propene is unique due to the presence of both a chloro group and a propene chain, which allows for a wider range of chemical reactions and applications compared to its similar compounds.
  • 2-Chloro-4-methoxyphenylboronic acid and 3-Chloro-4-methoxyphenylboronic acid lack the propene chain, limiting their reactivity and applications.
  • 4-Methoxy-2-methylphenylboronic acid does not contain a chloro group, reducing its potential for substitution reactions.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,2,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQZKVFAMBJWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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